3-Chloropentan-2-one
Overview
Description
3-Chloropentan-2-one is an organic compound with the molecular formula C₅H₉ClO. It is a chlorinated ketone, specifically a derivative of pentanone where a chlorine atom is substituted at the third carbon position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3-Chloropentan-2-one involves the chlorination of 3-acetyl-1-propanol using bis(trichloromethyl)carbonate (triphosgene) as the chlorine source. The reaction is typically carried out in 1,2-dichloroethane at 80°C for 2 hours, with N,N-dimethylacetamide as an initiator. The optimal molar ratio of 3-acetyl-1-propanol to triphosgene is 1:0.4, resulting in a yield of up to 97.93% .
Industrial Production Methods: In an industrial setting, the production of this compound can involve the use of hydrochloric acid and controlled heating. For instance, hydrochloric acid solution is added to a reaction vessel, and the temperature is gradually increased to 65°C or higher. The reactants are then added dropwise over a period of 120 minutes, followed by further heating to 102°C. The product is obtained through vacuum distillation and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 3-hydroxy-2-pentanone.
Oxidation: Formation of 3-chloropentanoic acid.
Reduction: Formation of 3-chloropentanol.
Scientific Research Applications
3-Chloropentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, including antibacterial and antiviral agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloropentan-2-one involves its reactivity due to the presence of the chlorine atom and the carbonyl group. The chlorine atom makes the compound susceptible to nucleophilic attack, while the carbonyl group can participate in various addition and substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Chloropentan-3-one: Similar structure but with the chlorine atom at the second position.
3-Chlorobutan-2-one: A shorter chain analog with similar reactivity.
3-Chloropentan-2-one: Another positional isomer with the chlorine atom at the second position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. Its position-specific reactivity makes it valuable in targeted synthetic applications .
Properties
IUPAC Name |
3-chloropentan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-3-5(6)4(2)7/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSIBFLEDRJUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884588 | |
Record name | 2-Pentanone, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13280-00-7 | |
Record name | 3-Chloro-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13280-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentanone, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentanone, 3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pentanone, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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